2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of amides It features a chlorophenoxy group, a cyanocyclohexyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with N-(1-cyanocyclohexyl)-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or cyclohexyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include phenolic derivatives or cyclohexanone derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-(3-bromophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide
Uniqueness
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may exhibit unique properties due to the specific positioning of the chlorine atom on the phenoxy ring and the presence of the cyanocyclohexyl group. These structural features can influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(16(12-18)8-3-2-4-9-16)15(20)11-21-14-7-5-6-13(17)10-14/h5-7,10H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANXXBCLEANKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC(=CC=C1)Cl)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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